ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings, and this particular compound features various functional groups, including an amino group, a cyano group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyran compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form bicyclic derivatives.
Acylation Reactions: The ester group can be acylated to form more complex derivatives.
Common Reagents and Conditions
Formamide, Formic Acid, Urea, Thiourea: Used for cyclization reactions to form pyrimidine derivatives.
Carbon Disulfide, Ethyl Cyanoacetate, Acetic Anhydride: Used for acylation and cyclization reactions.
Major Products Formed
Pyrano[2,3-d]pyrimidine Derivatives: Formed through cyclization reactions.
Bicyclic Pyrimidine Derivatives: Formed through acylation and intramolecular cyclization.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-[4-(propan-2-yl)phenyl]-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its isopropylphenyl group adds steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(4-propan-2-ylphenyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-5-23-19(22)16-12(4)24-18(21)15(10-20)17(16)14-8-6-13(7-9-14)11(2)3/h6-9,11,17H,5,21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVBQVHAMXGHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(C)C)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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